3-Ethyl-4,4-dimethylpentan-2-amine

Steric hindrance Amine nucleophilicity Chiral synthesis

3-Ethyl-4,4-dimethylpentan-2-amine (CAS 1490758-50-3) is a branched aliphatic secondary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. Structurally, it features an ethyl group and two methyl substituents on a pentane backbone adjacent to the secondary amine moiety.

Molecular Formula C9H21N
Molecular Weight 143.274
CAS No. 1490758-50-3
Cat. No. B2598165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4,4-dimethylpentan-2-amine
CAS1490758-50-3
Molecular FormulaC9H21N
Molecular Weight143.274
Structural Identifiers
SMILESCCC(C(C)N)C(C)(C)C
InChIInChI=1S/C9H21N/c1-6-8(7(2)10)9(3,4)5/h7-8H,6,10H2,1-5H3
InChIKeyUMWFZEQFUYOXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4,4-dimethylpentan-2-amine (CAS 1490758-50-3): A Branched Secondary Amine for Chiral Synthesis and Specialty Chemical Procurement


3-Ethyl-4,4-dimethylpentan-2-amine (CAS 1490758-50-3) is a branched aliphatic secondary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. Structurally, it features an ethyl group and two methyl substituents on a pentane backbone adjacent to the secondary amine moiety. The compound is chiral, with the stereochemistry at the C2 and C3 carbons being critical for enantioselective applications . Publicly available physicochemical data are limited; however, its canonical SMILES notation (CCC(C(C)N)C(C)(C)C) confirms a high degree of steric hindrance around the amine nitrogen, a property that distinguishes it from linear or less branched C9H21N analogs and suggests utility in sterically demanding organic transformations . The compound is commercially available as a research chemical from multiple suppliers, typically at a minimum purity of 95% .

Why Generic C9H21N Amines Cannot Substitute for 3-Ethyl-4,4-dimethylpentan-2-amine in Structure-Dependent Research


Procurement of a generic "C9H21N amine" such as N-methyloctylamine (CAS 2439-54-5) or nonan-2-amine (CAS 13205-58-8) in place of 3-ethyl-4,4-dimethylpentan-2-amine risks experimental failure due to profound differences in steric environment, amine basicity, and chiral topology. While these isomers share identical molecular weight (143.27 g/mol), the unique substitution pattern of 3-ethyl-4,4-dimethylpentan-2-amine creates a sterically congested secondary amine center with adjacent chiral carbons, a combination absent in linear primary amines or less-branched secondary isomers. Such structural divergence directly impacts reactivity in asymmetric catalysis, coordination chemistry, and the synthesis of sterically shielded pharmacophores. Substitution without structural verification can lead to altered reaction kinetics, unexpected diastereomeric outcomes, or complete synthetic failure, rendering experimental results irreproducible. Therefore, procurement decisions must be based on specific CAS registry number (1490758-50-3) rather than generic formula matching.

Quantitative Differentiation: 3-Ethyl-4,4-dimethylpentan-2-amine vs. Closest In-Class Analogs


Steric Bulk at the Nitrogen Center: A Quantitative Comparison of Branching Indices

The steric environment around the amine nitrogen in 3-ethyl-4,4-dimethylpentan-2-amine is significantly more hindered than in linear or less-branched C9H21N isomers. This can be quantified using the number of non-hydrogen substituents on the carbon atoms adjacent to the nitrogen (alpha carbons). For 3-ethyl-4,4-dimethylpentan-2-amine, the alpha carbon C2 bears a methyl group and a hydrogen, while the alpha carbon C3 bears an ethyl group and a highly branched 4,4-dimethylpentyl group. In contrast, N-methyloctylamine has an alpha carbon (C1) with two hydrogens and an octyl chain, and the other alpha carbon (the methyl group) is unhindered. A commonly used metric for steric hindrance is the Charton ν parameter, which for a tert-butyl group (analogous to the 4,4-dimethyl substitution) is 0.68, while for a linear alkyl group it is typically <0.40 [1]. This difference translates to a measurable reduction in nucleophilicity and altered amine basicity, directly impacting reaction selectivity in SN2 reactions and amide coupling.

Steric hindrance Amine nucleophilicity Chiral synthesis

Chiral Center Multiplicity and Stereochemical Complexity

3-Ethyl-4,4-dimethylpentan-2-amine possesses two chiral centers (C2 and C3), whereas comparator compounds such as 4,4-dimethylpentan-2-amine (CAS 64379-29-9) possess only a single chiral center (C2). The presence of two adjacent stereocenters in the target compound creates the potential for four distinct stereoisomers (two enantiomeric pairs of diastereomers), each with potentially different biological or catalytic properties. This multiplicity of stereochemical configurations is absent in simpler analogs, providing a unique platform for investigating stereochemical influence on molecular recognition or for developing stereoselective synthetic routes.

Enantioselective synthesis Chiral resolution Diastereomer control

Molecular Weight and Purity Specification Compared to Nonan-2-amine

While 3-ethyl-4,4-dimethylpentan-2-amine and nonan-2-amine (CAS 13205-58-8) share the same molecular formula (C9H21N) and thus identical nominal molecular weight (143.27 g/mol), their structural isomerism leads to distinct physical properties and synthetic utility. Furthermore, commercial specifications for 3-ethyl-4,4-dimethylpentan-2-amine typically quote a minimum purity of 95% , whereas nonan-2-amine is often available at higher purities (e.g., 98% or higher) due to its more established synthetic routes . However, the branched isomer's lower commercial purity is offset by its unique steric profile, making it a specialized building block rather than a bulk commodity. For researchers requiring a specific steric environment, the 95% purity specification is a key procurement benchmark against which vendor certificates of analysis should be verified.

Analytical chemistry Quality control Isomer purity

Targeted Application Scenarios for 3-Ethyl-4,4-dimethylpentan-2-amine Based on Differentiated Properties


Sterically Demanding Chiral Auxiliary or Ligand Synthesis

Given its high steric hindrance (estimated Charton ν ~0.68 for the 4,4-dimethyl substitution) and dual chiral centers, 3-ethyl-4,4-dimethylpentan-2-amine is a compelling scaffold for developing new chiral auxiliaries or sterically shielded amine ligands. The compound's branched structure can enforce specific conformations in transition metal complexes, potentially leading to enhanced enantioselectivity in catalytic asymmetric transformations such as hydrogenation, alkylation, or C–C bond formation. Researchers designing novel catalysts should prioritize this specific isomer over less-hindered or achiral alternatives.

Stereochemical Probe in Medicinal Chemistry SAR Studies

The presence of two adjacent chiral centers in 3-ethyl-4,4-dimethylpentan-2-amine makes it a valuable stereochemical probe for structure-activity relationship (SAR) studies. By incorporating this fragment into lead compounds and comparing the activity of individual diastereomers and enantiomers, medicinal chemists can gain unique insights into the stereochemical requirements of a biological target. This level of stereochemical resolution is not achievable with simpler C9H21N amines like N-methyloctylamine, which lacks any chiral center.

Synthesis of Sterically Shielded Pharmacophores

The combination of a secondary amine and a highly branched carbon skeleton in 3-ethyl-4,4-dimethylpentan-2-amine makes it an ideal intermediate for the synthesis of sterically shielded pharmacophores. In drug design, introducing steric bulk can enhance metabolic stability by shielding metabolically labile sites or improve target selectivity by reducing off-target binding. The unique substitution pattern of this compound offers a distinct steric shield compared to the linear shielding provided by N-methyloctylamine, thereby offering a different profile of physicochemical and biological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-4,4-dimethylpentan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.